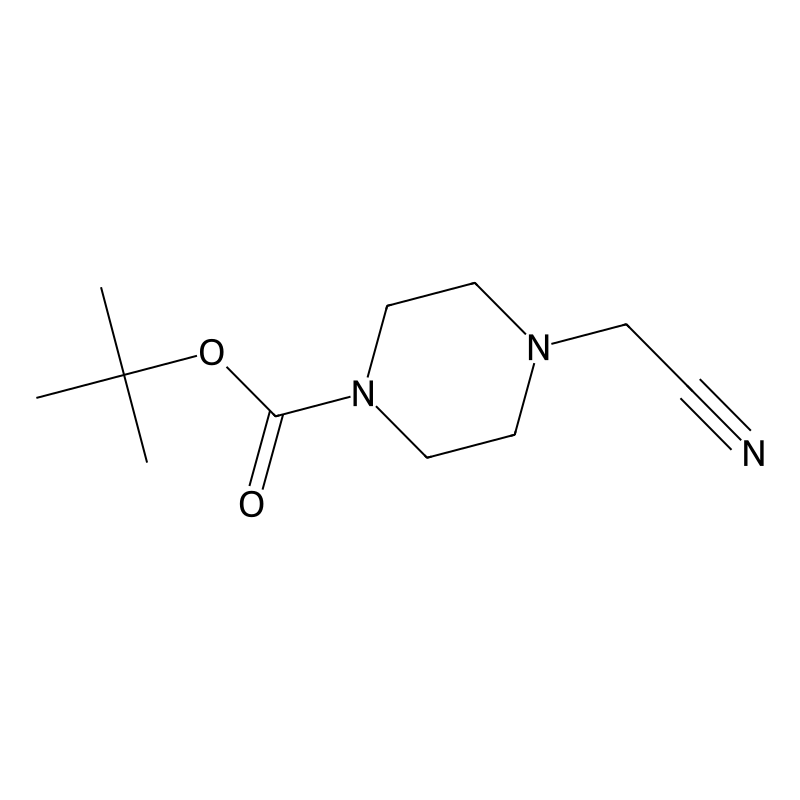Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Chemical Intermediate: Due to the presence of a reactive carboxylic acid ester group (tert-butyl) and a cyanomethyl group, tert-butyl CMpiperazine-1-carboxylate is a potential intermediate for the synthesis of various functional molecules. However, specific research examples are not readily available in scientific literature.
- Database Listings: Tert-butyl CMpiperazine-1-carboxylate is listed in several chemical databases like PubChem [] and CAS, but these entries primarily focus on physical properties and identification information.
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 225.292 g/mol. It is characterized by its piperazine structure, which includes a tert-butyl group and a cyanomethyl substituent at the 4-position of the piperazine ring. This compound is classified under various chemical databases such as PubChem and Sigma-Aldrich, where it is listed with identifiers like CID 21936030 and CAS number 77290-31-4 .
The synthesis of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate typically involves several steps:
- Formation of Piperazine Derivative: The initial step often includes the reaction of piperazine with an appropriate alkylating agent to introduce the tert-butyl group.
- Cyanomethylation: This step involves treating the piperazine derivative with a cyanomethylating agent, such as bromoacetonitrile.
- Carboxylation: Finally, a carboxylic acid derivative is introduced to form the carboxylate ester.
These steps can vary based on specific reagents and conditions used in the laboratory.
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate has potential applications in medicinal chemistry, particularly in drug development targeting central nervous system disorders. Its unique structure may allow it to interact with various biological targets, making it a candidate for further exploration in pharmaceutical formulations.
Several compounds share structural similarities with tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate | Similar piperidine structure | Contains a piperazine ring instead of piperidine |
| N-Methylpiperazine | Contains a methyl group at nitrogen | Lacks the carboxylic acid functionality |
| 1-(2-Cyanomethyl)piperazine | Contains a cyanomethyl group | Different substitution pattern on the piperazine ring |
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate stands out due to its combination of a tert-butyl group, cyanomethyl substituent, and carboxylic acid functionality, which may confer distinct pharmacological properties compared to its analogs.








